(Triethylsilyl)acetylene
Overview
Description
(Triethylsilyl)acetylene is a bulky trialkylsilyl-protected alkyne. It undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . Rhodium-catalyzed dimerization of (triethylsilyl)acetylene has also been reported .
Synthesis Analysis
(Triethylsilyl)acetylene undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . It also participates in microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .Chemical Reactions Analysis
(Triethylsilyl)acetylene undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . It is also used in Sonogashira couplings as the equivalent of acetylene . Using this protected alkyne, as opposed to acetylene itself, prevents further coupling reactions .Physical And Chemical Properties Analysis
(Triethylsilyl)acetylene is a colorless transparent liquid at room temperature . Its refractive index is 1.433 (lit.) and its density is 0.783 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Cadiot-Chodkiewicz Cross-Coupling Reaction
- Summary of Application: (Triethylsilyl)acetylene, a bulky trialkylsilyl-protected alkyne, undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes .
- Results or Outcomes: The outcome of this reaction is the formation of unsymmetrical diynes, which are useful in various synthetic applications .
2. Rhodium-Catalyzed Dimerization
- Summary of Application: (Triethylsilyl)acetylene can undergo rhodium-catalyzed dimerization .
- Results or Outcomes: The result of this reaction is the formation of a dimer of (Triethylsilyl)acetylene .
3. Synthesis of Triethylsilylethynyl Anthradithiophenes
- Summary of Application: (Triethylsilyl)acetylene is used in the synthesis of triethylsilylethynyl anthradithiophenes .
- Methods of Application: The specific experimental procedures would depend on the desired product and yield. Typically, the reaction involves the use of (Triethylsilyl)acetylene as a reagent in the synthesis process .
- Results or Outcomes: The outcome of this reaction is the formation of triethylsilylethynyl anthradithiophenes .
4. Group 4 Metallocene Bis(trimethylsilyl)acetylene Complexes
- Summary of Application: Group 4 metallocene bis(trimethylsilyl)acetylene complexes have become more interesting in recent years for stoichiometric and catalytic reactions .
- Methods of Application: The specific experimental procedures would depend on the desired product and yield. Typically, the reaction involves the use of (Triethylsilyl)acetylene in the formation of these complexes .
- Results or Outcomes: The result of this reaction is the formation of group 4 metallocene bis(trimethylsilyl)acetylene complexes .
5. Synthesis of 2,8-Dimethyl-5,11-Bis(Triethylsilylethynyl)ADT
- Summary of Application: (Triethylsilyl)acetylene is used in the synthesis of 2,8-dimethyl-5,11-bis(triethylsilylethynyl)ADT .
- Methods of Application: The specific experimental procedures would depend on the desired product and yield. Typically, the reaction involves the use of (Triethylsilyl)acetylene as a reagent in the synthesis process .
- Results or Outcomes: The outcome of this reaction is the formation of 2,8-dimethyl-5,11-bis(triethylsilylethynyl)ADT .
6. Formation of Group 4 Metallocene Bis(Trimethylsilyl)Acetylene Complexes
- Summary of Application: Group 4 metallocene bis(trimethylsilyl)acetylene complexes have become more interesting in recent years for stoichiometric and catalytic reactions .
- Methods of Application: The formation process involves the reaction of (Triethylsilyl)acetylene in the presence of a group 4 metallocene. The specific experimental procedures and conditions would depend on the desired product and yield .
- Results or Outcomes: The result of this reaction is the formation of group 4 metallocene bis(trimethylsilyl)acetylene complexes .
Safety And Hazards
(Triethylsilyl)acetylene is classified as a flammable liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding inhalation of vapor or mist, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Relevant Papers Several papers have been published on the topic of (Triethylsilyl)acetylene. For example, a paper titled “Recent Synthetic and Catalytic Applications of Group 4 Metallocene Bis (trimethylsilyl)acetylene Complexes” discusses new reactions of group 4 metallocene bis(trimethylsilyl)acetylene complexes . Another paper titled “Base-catalyzed addition of silylacetylenes to ketones: a route to …” discusses the base-catalyzed addition of alkynylsilanes to ketone derivatives .
properties
IUPAC Name |
triethyl(ethynyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSPXZXVNVQHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348515 | |
Record name | (Triethylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Triethylsilyl)acetylene | |
CAS RN |
1777-03-3 | |
Record name | (Triethylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Triethylsilyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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